

role of YEATS domain in transcriptional regulation

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An In-depth Technical Guide on the Role of the YEATS Domain in Transcriptional Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionarily conserved protein module that has emerged as a critical "reader" of histone post-translational modifications (PTMs), playing a pivotal role in the regulation of gene transcription.^{[1][2]} This technical guide provides a comprehensive overview of the YEATS domain, detailing its structure, function, and mechanism of action. It explores the domain's specific recognition of acylated lysine residues on histone tails, its integration into major chromatin-modifying complexes, and its subsequent influence on transcriptional machinery. Furthermore, this document discusses the implication of aberrant YEATS domain activity in human diseases, particularly cancer, and highlights the ongoing development of targeted therapeutic inhibitors. The guide includes summaries of quantitative binding data and detailed protocols for key experimental assays used in the study of YEATS domain proteins.

Introduction to YEATS Domains

The YEATS domain is a highly conserved structural motif of about 120-140 residues found in a range of eukaryotic proteins from yeast to humans.^{[3][4]} It was first named after the five proteins in which it was initially identified: Yaf9, ENL, AF9, Taf14, and Sas5.^[3] Proteins containing this domain are integral components of large, multi-subunit protein complexes that

regulate chromatin structure and gene expression, including histone acetyltransferase (HAT) and chromatin remodeling complexes.[1][5]

Initially, the function of the YEATS domain was enigmatic. However, breakthrough studies revealed its role as a novel reader of histone lysine acylation, a function previously thought to be dominated by bromodomains.[6][7] This discovery established YEATS domain proteins as crucial adaptors that translate specific histone marks into downstream biological outcomes, such as transcriptional activation and DNA repair.[5][8] In humans, the four primary YEATS domain-containing proteins—AF9 (ALL1-fused gene from chromosome 9), ENL (eleven-nineteen leukemia), GAS41 (glioma-amplified sequence 41), and YEATS2—have been strongly implicated in cancer, making them attractive targets for therapeutic intervention.[9][10]

Molecular Mechanism of Acyl-Lysine Recognition

The ability of the YEATS domain to regulate transcription is rooted in its unique structural capacity to recognize and bind specific acylated lysine residues on histone tails.

Structural Fold and the "Aromatic Cage"

The three-dimensional structure of the YEATS domain adopts an immunoglobulin-like (Ig-like) β -sandwich fold, comprising eight antiparallel β -strands.[1][9] A key feature of this structure is a shallow, serine-lined "aromatic cage" or "sandwiching cage" formed by two or more aromatic residues.[1][6] This cage is the primary site of interaction with the acyl-lysine modification.

The acetyl group of an acetylated lysine (Kac) residue intercalates between two aromatic residues (e.g., a phenylalanine and a tyrosine in AF9).[1][11] This interaction is stabilized by a unique π - π - π stacking and extensive CH- π interactions.[6][12] The side chain amide of the acetyllysine is further secured by hydrogen bonds with conserved serine or threonine residues and water-mediated contacts within the pocket.[1][11] This binding mechanism is distinct from that of other acetyllysine readers like bromodomains.[1][6]

Specificity for Acetylation and Crotonylation

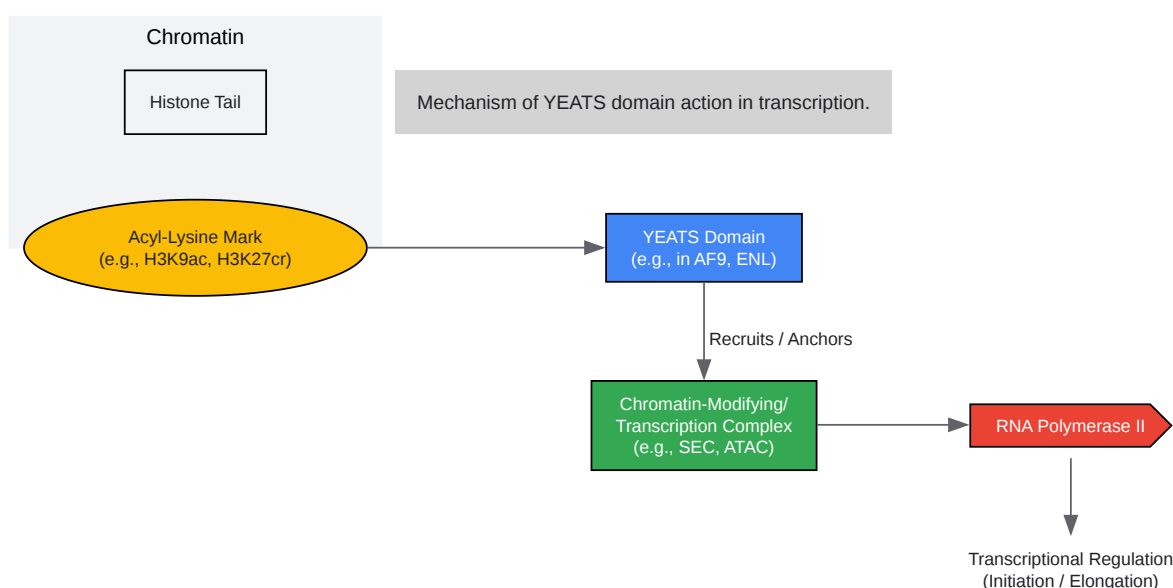
YEATS domains exhibit a remarkable specificity for different types of lysine acylation.

- Acetylation (Kac): Human AF9 and ENL, as well as yeast Taf14, show a strong preference for histone H3 acetylated at lysine 9 (H3K9ac).[1][6][13] They can also recognize H3K18ac

and H3K27ac, though often with lower affinity.[1][9] This specificity is partly conferred by residues flanking the acetylated lysine; for instance, the AF9 YEATS domain preferentially recognizes an "RKac" motif, where an arginine at the -1 position forms a salt bridge with a conserved aspartic acid in the YEATS domain.[1]

- Crotonylation (Kcr): A significant discovery was that YEATS domains bind to crotonylated lysine with a 2- to 7-fold higher affinity than to acetylated lysine.[14][15] The longer and more rigid crotonyl group fits favorably into the end-open aromatic cage, enhancing the aromatic- π stacking interaction.[15][16] This preferential binding links transcriptional regulation directly to cellular metabolism, as crotonyl-CoA levels can dictate histone crotonylation.[15]

The following diagram illustrates the fundamental mechanism of YEATS domain-mediated recognition of histone acylation.



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Caption: Mechanism of YEATS domain action in transcription.

Key YEATS Domain Proteins and Associated Complexes

YEATS domain proteins function as scaffolding components within larger protein complexes, targeting their enzymatic or regulatory activities to specific genomic loci.

Protein	Associated Complex(es)	Primary Function of Complex	Key Acyl-Lysine Targets
AF9 (MLLT3)	Super Elongation Complex (SEC), DOT1L Complex	Transcriptional Elongation, H3K79 Methylation	H3K9ac, H3K18ac, H3K27ac
ENL (MLLT1)	Super Elongation Complex (SEC), PAF1c, MOZ/MORF	Transcriptional Elongation, Histone Acetylation	H3K9ac, H3K18ac, H3K27ac, H3Kcr
GAS41 (YEATS4)	SRCAP, Tip60/p400	H2A.Z Deposition, Histone Acetylation, DNA Repair	H3K14ac, H3K27ac
YEATS2	ATAC (Ada-Two-A-Containing)	Histone Acetylation (H3K9ac)	H3K27ac
Yaf9 (Yeast)	SWR1-C, NuA4	H2A.Z Deposition, Histone H4 Acetylation	Acetylated H3
Taf14 (Yeast)	INO80, SWI/SNF, TFIID, NuA3, etc.	Chromatin Remodeling, Transcription	H3K9ac

- Super Elongation Complex (SEC): Both AF9 and ENL are components of SEC, which promotes transcriptional elongation by stimulating the activity of RNA Polymerase II (Pol II). [\[17\]](#)[\[18\]](#) The YEATS domain-mediated binding to acetylated chromatin helps recruit SEC to the promoters of actively transcribed genes.[\[19\]](#)
- DOT1L Complex: AF9 directly links histone acetylation to H3K79 methylation. The AF9 YEATS domain recognizes H3K9ac, which is crucial for recruiting the histone

methyltransferase DOT1L to target gene chromatin, leading to H3K79 methylation and transcriptional activation.[6]

- SRCAP and ATAC Complexes: GAS41 is a subunit of the SRCAP complex, which deposits the histone variant H2A.Z at promoters, a mark associated with active transcription.[4] Recognition of H3K14ac/H3K27ac by the GAS41 YEATS domain is required for this process. [4][20] Similarly, YEATS2 is a core component of the ATAC acetyltransferase complex, and its YEATS domain recruits the complex to H3K27ac-marked chromatin to promote H3K9 acetylation.[21]

Quantitative Analysis of YEATS Domain Interactions

The binding affinities of YEATS domains for various acylated histone peptides have been quantified using biophysical methods like Isothermal Titration Calorimetry (ITC) and fluorescence polarization. These measurements are critical for understanding binding specificity and for the development of targeted inhibitors.

YEATS Domain	Ligand (Histone Peptide)	Binding Affinity (Kd)	Reference(s)
Human AF9	H3K9ac	3.7 μ M	[1][9]
Human AF9	H3K18ac	~11 μ M	[9]
Human AF9	H3K27ac	~15 μ M	[9]
Human AF9	H3R8A,K9ac	~740 μ M	[1]
Yeast Taf14	H3K9ac	150 μ M	[1]
Human ENL	H3K9cr	Higher affinity than Kac	[14]
Human GAS41	H3K14ac	Preferential binding	[4]

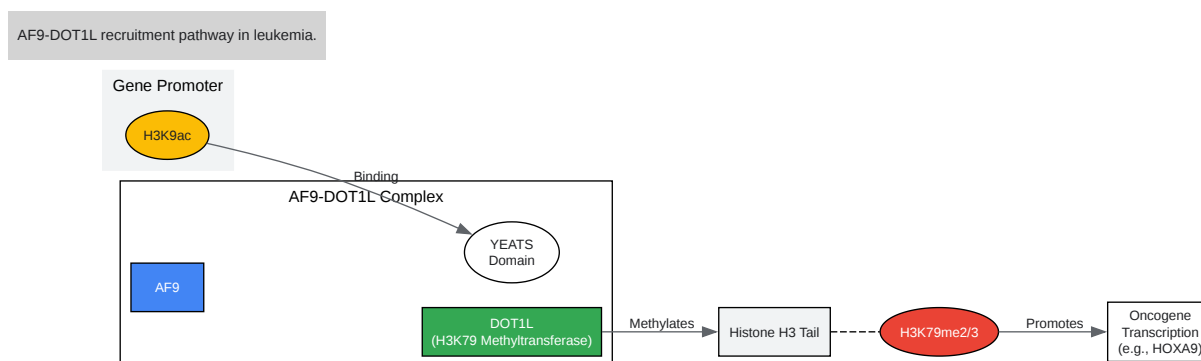
Inhibitor	Target YEATS Domain	Potency (IC50)	Reference(s)
XL-13m	Human ENL	Submicromolar	
SR-0813	Human ENL/AF9	25-30 nM	[22]
PFI-6	Human ENL	140 nM	[23]
PFI-6	Human AF9	160 nM	[23]

Role of YEATS Domains in Disease

Dysregulation of YEATS domain-containing proteins is a hallmark of several human cancers, most notably acute leukemias.

- **MLL-Rearranged Leukemia:** AF9 and ENL are among the most frequent fusion partners of the Mixed-Lineage Leukemia (MLL) gene in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[\[24\]](#) The resulting MLL-AF9 or MLL-ENL oncoproteins constitutively recruit transcriptional machinery, such as the SEC and DOT1L complexes, to drive the expression of leukemogenic target genes like HOXA9 and MEIS1.[\[19\]](#)[\[25\]](#) The integrity of the YEATS domain within both the wild-type ENL protein and the MLL-ENL fusion is critical for leukemic cell growth and maintenance, making it a key therapeutic vulnerability. [\[26\]](#)[\[27\]](#)
- **Solid Tumors:** The role of YEATS domains extends to solid tumors. GAS41 is amplified in glioblastomas and astrocytomas.[\[10\]](#) Both GAS41 and YEATS2 are implicated in non-small cell lung cancer (NSCLC), where they regulate transcriptional programs essential for tumorigenesis.[\[21\]](#)[\[28\]](#) YEATS domain proteins also act as molecular hubs that regulate key oncogenic pathways like WNT/ β -catenin, c-MYC, and PI3K/AKT in various digestive cancers.[\[29\]](#)[\[30\]](#)

The following diagram illustrates the central role of the AF9 YEATS domain in linking H3K9 acetylation to DOT1L-mediated H3K79 methylation, a critical pathway in MLL-rearranged leukemia.



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Caption: AF9-DOT1L recruitment pathway in leukemia.

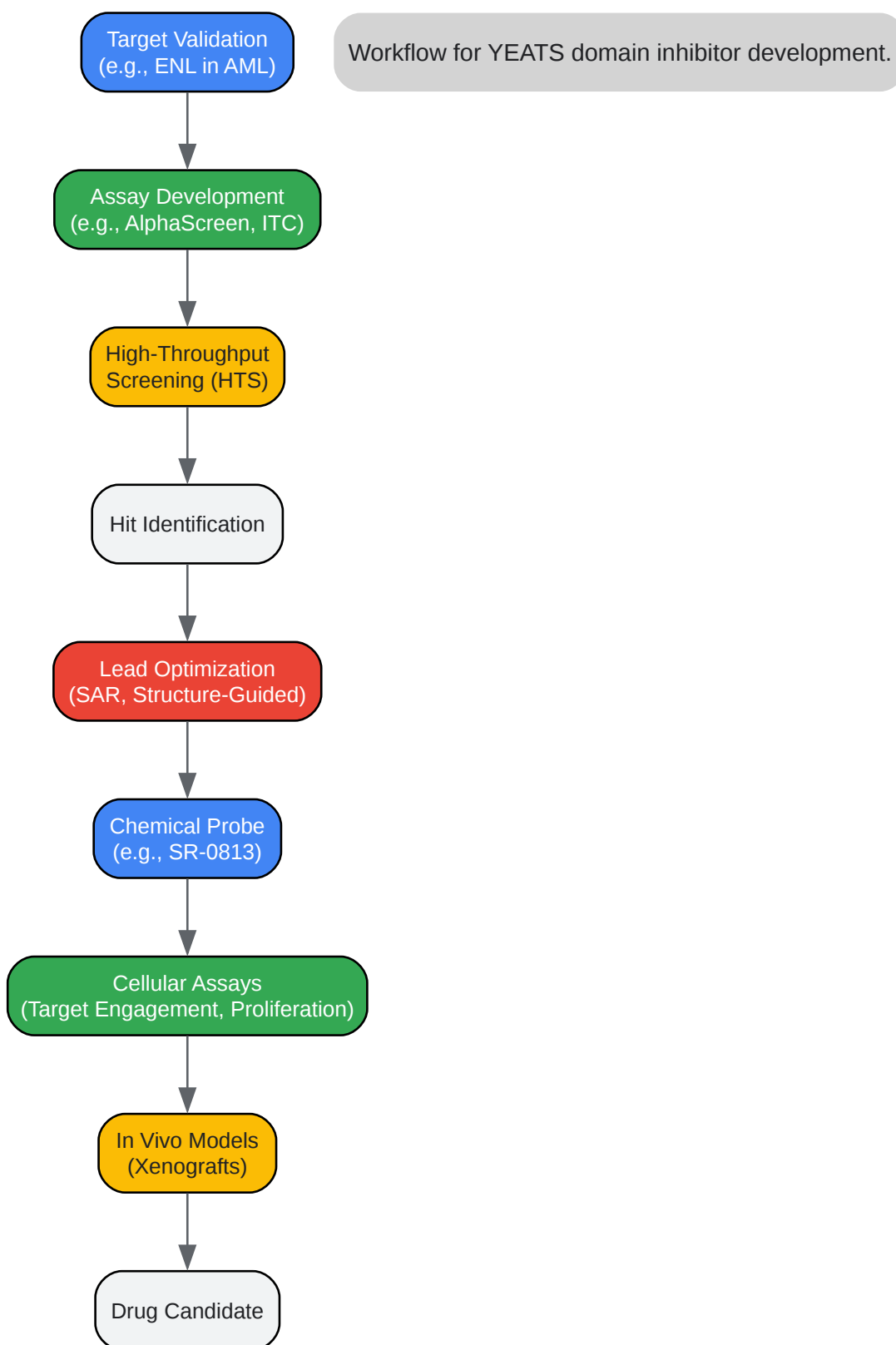
Therapeutic Targeting of YEATS Domains

The critical role of YEATS domains in cancer has spurred the development of targeted therapies. The strategy focuses on disrupting the reader function, thereby preventing the recruitment of oncogenic transcriptional complexes to chromatin.

- **Small-Molecule Inhibitors:** Potent and selective small-molecule inhibitors have been developed that bind to the acyl-lysine pocket of the ENL and AF9 YEATS domains.^[22] These compounds, such as **SR-0813**, competitively block the interaction with acetylated histones, leading to the eviction of ENL/AF9 from chromatin and the downregulation of key oncogenes like MYC and HOXA9.^[22]
- **PROTACs:** Proteolysis-targeting chimeras (PROTACs) represent another promising strategy. These heterobifunctional molecules link a YEATS domain-binding ligand to an E3 ubiquitin ligase ligand, inducing the targeted degradation of the YEATS domain protein.

- **Drug Development Pipeline:** The development of YEATS inhibitors follows a structured path from target validation and high-throughput screening to lead optimization and preclinical testing. Assays like AlphaScreen, fluorescence polarization, and ITC are crucial for screening and characterizing inhibitor potency and selectivity.[\[26\]](#)[\[31\]](#)[\[32\]](#)

The workflow for developing YEATS domain inhibitors is depicted below.



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Caption: Workflow for YEATS domain inhibitor development.

Appendix: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate YEATS domain function.

A.1. Histone Peptide Pull-Down Assay

This assay is used to identify or validate the interaction between a YEATS domain protein and a specific acylated histone peptide.[\[5\]](#)[\[6\]](#)

Objective: To determine if a recombinant YEATS domain protein can bind to a biotinylated histone peptide immobilized on streptavidin beads.

Materials:

- Biotinylated histone peptides (e.g., H3K9ac, H3K9cr, and unmodified H3 control)
- Recombinant GST-tagged or His-tagged YEATS domain protein
- Streptavidin-conjugated magnetic or sepharose beads
- Binding Buffer: 50 mM Tris-HCl pH 7.5, 150-300 mM NaCl, 0.05% NP-40 (or Triton X-100), supplemented with protease inhibitors.[\[3\]](#)
- Wash Buffer: Same as Binding Buffer.
- Elution Buffer: 2x SDS-PAGE Sample Buffer.

Protocol:

- **Bead Preparation:** Resuspend streptavidin beads in Binding Buffer. For each pull-down reaction, use 15-20 μ L of bead slurry. Wash the beads three times with 1 mL of Binding Buffer, using a magnetic stand or centrifugation (500 x g, 2 min) to separate beads between washes.[\[3\]](#)
- **Peptide Immobilization:** Resuspend 1-2 μ g of each biotinylated peptide in 100 μ L of Binding Buffer. Add the peptide solution to the washed beads. Incubate for 1-3 hours at 4°C with rotation to allow the biotin-streptavidin interaction.[\[1\]](#)[\[5\]](#)

- **Blocking:** Wash the peptide-bound beads three times with 1 mL of Binding Buffer to remove any unbound peptide. After the final wash, resuspend the beads in 500 μ L of Binding Buffer containing 1% BSA and incubate for 30 minutes at 4°C to block non-specific binding sites.
- **Protein Binding:** Centrifuge the blocked beads and remove the supernatant. Add 1-5 μ g of the purified recombinant YEATS domain protein diluted in 300-500 μ L of Binding Buffer to the beads. Include a negative control with beads and protein but no peptide, and another with an unmodified histone peptide.[\[3\]](#)
- Incubate the protein-bead mixture for 2-4 hours or overnight at 4°C with gentle rotation.[\[3\]](#)
- **Washing:** Pellet the beads using a magnetic stand or centrifugation. Carefully remove the supernatant (this can be saved as the "unbound" fraction). Wash the beads 4-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes at 4°C before pelleting.[\[1\]](#)[\[5\]](#)
- **Elution:** After the final wash, remove all residual Wash Buffer. Add 30-50 μ L of 2x SDS-PAGE Sample Buffer directly to the beads.
- **Analysis:** Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them. Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel. Analyze the results by Western blotting using an antibody against the protein's tag (e.g., anti-GST). A strong band in the lane with the modified peptide compared to the unmodified control indicates a specific interaction.

A.2. Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to map the genome-wide localization of YEATS domain-containing proteins, revealing their target genes.[\[24\]](#)[\[33\]](#)

Objective: To identify the genomic regions occupied by a specific YEATS domain protein in vivo.

Materials:

- Adherent or suspension cells (~25 million cells per IP)

- Formaldehyde (37%) and Glycine
- Lysis Buffers (multiple formulations for cell lysis, nuclear lysis)
- Chromatin Shearing Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
- Sonicator (e.g., Bioruptor)
- ChIP-grade antibody against the YEATS domain protein of interest (and IgG control)
- Protein A/G magnetic beads
- ChIP Dilution Buffer and Wash Buffers (low salt, high salt, LiCl)
- Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃)
- NaCl (5 M) and Proteinase K
- DNA purification kit (e.g., Qiagen PCR Purification Kit)

Protocol:

- Cross-linking: Treat cells with 1% formaldehyde for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[\[2\]](#) For transiently interacting proteins, a double cross-linking step with disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[\[12\]](#)
- Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Perform sequential lysis steps to isolate nuclei. Resuspend nuclei in Shearing Buffer.[\[2\]](#)
- Sonicate the chromatin to generate DNA fragments of 200-500 bp. Optimization of sonication time and power is critical. Check fragmentation efficiency by running a small aliquot on an agarose gel.
- Immunoprecipitation (IP): Clarify the sheared chromatin by centrifugation. Dilute the chromatin with ChIP Dilution Buffer. Set aside a small fraction (~1-2%) as the "input" control.

- Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared chromatin with 2-5 µg of the specific antibody (or IgG control) overnight at 4°C with rotation.[\[2\]](#)
- Add pre-blocked Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.[\[2\]](#)
- Washing: Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. These stringent washes are crucial to reduce background.
- Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer. Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight.
- DNA Purification: Treat the sample with RNase A and then Proteinase K to degrade RNA and proteins. Purify the DNA using a spin column or phenol-chloroform extraction.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and input DNA. Sequence the libraries on a next-generation sequencing platform. Bioinformatic analysis (alignment, peak calling) will identify genomic regions enriched for the protein of interest.[\[33\]](#)

A.3. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for quantitatively measuring the binding affinity (K_d), stoichiometry (n), and thermodynamics (ΔH , ΔS) of interactions between a YEATS domain and a histone peptide. [\[25\]](#)[\[32\]](#)

Objective: To determine the thermodynamic parameters of the YEATS domain-peptide interaction.

Materials:

- Purified, concentrated YEATS domain protein
- Synthesized, purified histone peptide

- Identical, degassed dialysis buffer for both protein and peptide (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Buffer matching is absolutely critical to minimize heats of dilution.
- Isothermal titration calorimeter instrument.

Protocol:

- Sample Preparation: Dialyze both the protein and the peptide extensively against the same final buffer. After dialysis, determine their concentrations accurately (e.g., by UV-Vis spectroscopy for protein and by weight for peptide).[\[17\]](#)
- Centrifuge or filter both solutions immediately before the experiment to remove any aggregates.
- Experimental Setup (Typical):
 - Cell: Load the YEATS domain protein into the sample cell at a concentration of 10-50 μM . This concentration should ideally be 10-50 times the expected K_d .[\[17\]](#)
 - Syringe: Load the histone peptide into the injection syringe at a concentration 10-20 times higher than the protein in the cell (e.g., 100-500 μM).[\[17\]](#)
- Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small (e.g., 2 μL) injections of the peptide into the protein solution, with sufficient time between injections for the signal to return to baseline.
- Data Acquisition: The instrument measures the heat released or absorbed after each injection. The raw data is a series of peaks corresponding to each injection.
- Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand (peptide) to macromolecule (protein).
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's software. This analysis will yield the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

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